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CAS No.: 36305-63-2
Cat. No.: B11217381

Get Quote

Executive Summary

In the fields of materials science and medicinal chemistry, the quinoxaline scaffold is
recognized as a privileged structure. CAS 36305-63-2, chemically identified as 2,3-Bis(4-
methoxyphenyl)-6-methylquinoxaline, represents a highly functionalized derivative within
this class. The strategic integration of electron-donating methoxy groups and an asymmetric
methyl substitution on the quinoxaline core creates a donor-acceptor (D-A) architecture. This
specific structural tuning lowers crystal symmetry to enhance solubility for solution-processed
applications while enabling intramolecular charge transfer (ICT), making it highly relevant for
organic light-emitting diodes (OLEDSs), dye-sensitized solar cells, and targeted pharmacological
assays [1].

This whitepaper provides a rigorous, self-validating framework for the physicochemical
profiling, green synthesis, and analytical verification of CAS 36305-63-2.
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Physicochemical Profiling

Understanding the baseline properties of CAS 36305-63-2 is critical for downstream
formulation and solvent selection. The asymmetric methyl group on the 6-position disrupts the
planar stacking typically seen in unsubstituted quinoxalines, thereby improving its solubility
profile in polar aprotic organic solvents.

Property Value / Description

Chemical Name 2,3-Bis(4-methoxyphenyl)-6-methylquinoxaline
CAS Registry Number 36305-63-2 [2]

Molecular Formula C23H20N202

Molecular Weight 356.42 g/mol

Physical State Solid (typically crystalline powder)

Predicted Density ~1.18 g/cm?3 (based on structural analogs) [3]

Soluble in Dichloromethane (DCM), Dimethyl
Solubility Profile Sulfoxide (DMSO), and Dimethylformamide

(DMF); Insoluble in water.

Hydrogen Bond Donors 0

4 (2 Methoxy Oxygens, 2 Quinoxaline
Hydrogen Bond Acceptors ]
Nitrogens)

Synthesis Methodology: A Green Chemistry
Approach

Historically, the synthesis of quinoxalines via the condensation of o-phenylenediamines with
1,2-dicarbonyls relied on toxic solvents (e.g., toluene, DMF) under harsh reflux conditions. To
align with modern sustainability standards, this guide details a highly efficient, atom-economical
protocol utilizing a solid acid catalyst (H2SO4/SiO32) in a green solvent (Ethylene Glycol) at room
temperature[4].

Experimental Logic & Causality
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» Solvent Choice (Ethylene Glycol): Acts as a highly polar, environmentally benign medium
that stabilizes the polar transition states of the condensation reaction, accelerating the
reaction rate at room temperature.

o Catalyst Choice (H2S04/Si0O2): The silica support provides a massive surface area for the
uniform distribution of acidic protons, driving the electrophilic activation of the diketone.
Crucially, it allows for simple mechanical recovery (filtration) post-reaction, eliminating the
corrosive hazards and complex neutralization steps associated with free liquid H2SOa.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Adherence to the stoichiometric ratios
and analytical checkpoints ensures high-yield purity.

o Catalyst Preparation: Impregnate standard silica gel with sulfuric acid and dry to yield the
H2S04/SiO:z solid acid catalyst.

e Reactant Assembly: In a 50 mL round-bottom flask, combine 1.0 mmol of 4-methyl-1,2-
phenylenediamine and 1.0 mmol of 4,4'-dimethoxybenzil.

e Reaction Initiation: Add 5.0 mL of ethylene glycol followed by 0.1 g of the H2S04/SiO2
catalyst.

e Ambient Stirring: Stir the heterogeneous mixture continuously at room temperature.

¢ In-Process Validation (TLC): Monitor the reaction progress using Thin Layer
Chromatography (Hexane:Ethyl Acetate, 7:3 v/v). The disappearance of the distinct yellow
spot of 4,4'-dimethoxybenzil indicates reaction completion (typically 15—-30 minutes).

« |solation & Catalyst Recovery: Dilute the mixture with 15 mL of ethanol and filter. The solid
catalyst remains on the filter paper (ready for washing and reuse), while the product is in the
filtrate.

 Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid
from hot ethanol to yield pure 2,3-Bis(4-methoxyphenyl)-6-methylquinoxaline crystals.
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1. Reactant Assembly
4-Methyl-1,2-phenylenediamine
+ 4,4'-Dimethoxybenzil

2. Green Solvent Addition
Ethylene Glycol

3. Catalyst Integration
H2S04/Si02 Solid Acid

4. Ambient Stirring
Room Temp, TLC Monitoring

5. Catalyst Recovery
Filtration (Recyclable)

6. Purification
Recrystallization (Ethanol)

7. Final Product
CAS 36305-63-2

Click to download full resolution via product page

Figure 1: Step-by-step experimental workflow for the green synthesis of CAS 36305-63-2.
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Mechanistic Pathway

The formation of the quinoxaline core proceeds via a double condensation mechanism driven
by the thermodynamic stability of the resulting aromatic system.

Electrophilic Activation: The solid acid catalyst protonates the carbonyl oxygens of 4,4'-
dimethoxybenzil, increasing the electrophilicity of the carbonyl carbons.

¢ Nucleophilic Attack: The primary amine groups of 4-methyl-1,2-phenylenediamine act as
nucleophiles, attacking the activated carbonyls.

¢ Intermediate Formation: This generates a transient bis-hemiaminal intermediate.

o Aromatization: A rapid double dehydration step (-2 Hz20) occurs, driven by the
thermodynamic sink of forming the highly conjugated, aromatic quinoxaline ring.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11217381?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

1,2-Diamine

(Nucleophile) Nucleophilic
Attack

. Carbonyl ) ) . . . Dehydration ) )
1,2-Diketone Activation H+ Activation Condensation Bis-hemiaminal & Aromatization Quinoxaline Core
(Electrophile) (H2504/Si02) Intermediate (-2 H20)

Click to download full resolution via product page

Figure 2: Logical mechanistic pathway of the acid-catalyzed quinoxaline condensation.

Analytical Validation Standards

To ensure the structural integrity of the synthesized CAS 36305-63-2, researchers must
validate the product using the following spectroscopic markers. This creates a closed-loop, self-

validating experimental setup:

o Fourier Transform Infrared Spectroscopy (FTIR): The most immediate proof of success is the
absence of primary amine N-H stretching bands (3300-3500 cm~?) and the absence of the
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diketone C=0 stretching band (~1670 cm~1). The appearance of a sharp C=N stretching
vibration at approximately 1600 cm~! confirms the formation of the pyrazine ring.

Proton Nuclear Magnetic Resonance (*H NMR, CDCls3):

o Look for a distinct singlet at ~2.55 ppm (3H) corresponding to the asymmetric methyl
group on the quinoxaline core.

o Asharp singlet at ~3.85 ppm (6H) validates the presence of the two equivalent methoxy
groups.

o The aromatic region will display complex multiplets between 6.8 ppm and 8.1 ppm (11H),
representing the protons on the methoxyphenyl rings and the quinoxaline backbone.

Electrospray lonization Mass Spectrometry (ESI-MS): A dominant molecular ion peak at m/z
357.4 [M+H]* confirms the molecular weight of the target compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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